molecular formula C18H19NO3S B3717658 4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one

4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one

Cat. No.: B3717658
M. Wt: 329.4 g/mol
InChI Key: JRASIAATKYGRMC-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one is a complex organic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities, including antibacterial, antioxidant, and anticancer properties . The unique structure of this compound, which includes a thiazepine ring fused to a pyranone moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one can be achieved through a series of chemical reactions. One common method involves the use of a multicomponent reaction (MCR) strategy, which allows for the efficient and convenient synthesis of complex molecules in a single reaction vessel . The reaction typically involves the condensation of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2-one in the presence of a catalyst such as sodium acetate in ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-11-3-5-13(6-4-11)16-10-14(19-7-8-23-16)17-15(20)9-12(2)22-18(17)21/h3-6,9,16,20H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRASIAATKYGRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NCCS2)C3=C(C=C(OC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one
Reactant of Route 2
4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one
Reactant of Route 3
4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one
Reactant of Route 4
4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one
Reactant of Route 5
4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one
Reactant of Route 6
4-Hydroxy-6-methyl-3-[7-(4-methylphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]pyran-2-one

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